molecular formula C22H18ClN7O3 B2694117 3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1207050-58-5

3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2694117
CAS No.: 1207050-58-5
M. Wt: 463.88
InChI Key: KXVOBYHILKJLMQ-UHFFFAOYSA-N
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Description

Historical Development of Triazolo[4,5-d]Pyrimidine Derivatives

The triazolo[4,5-d]pyrimidine scaffold, first reported in the mid-20th century, originated from efforts to synthesize purine analogs with improved metabolic stability. Early synthetic routes relied on cyclocondensation reactions between 4,5-diamino-1,2,3-triazoles and carbonyl-containing reagents. For example, the dehydrogenation of dihydro-8-azapurines using potassium permanganate enabled access to fully aromatic triazolopyrimidine systems, as demonstrated in seminal work by Robins et al.. The 1980s saw advancements in regioselective synthesis through aza-Wittig reactions and [3+2] cycloadditions, allowing precise control over substitution patterns.

A pivotal development occurred with the integration of transition metal-catalyzed cross-coupling reactions, which facilitated the introduction of diverse aryl and heteroaryl groups at positions 3 and 6 of the triazolopyrimidine core. This innovation enabled systematic structure-activity relationship (SAR) studies, particularly in anticancer and antimicrobial applications. The compound under discussion exemplifies this progress, incorporating a 3-chlorobenzyl group at N3 and a 1,2,4-oxadiazol-5-ylmethyl moiety at N6.

Table 1: Key Synthetic Milestones for Triazolopyrimidine Derivatives

Era Methodology Impact
1950–1970s Cyclocondensation of diaminotriazoles Established core scaffold accessibility
1980–2000s Aza-Wittig reactions Improved regioselectivity
2010–Present Transition metal catalysis Enabled diverse functionalization

Significance in Medicinal Chemistry Research

Triazolopyrimidines occupy a privileged position in drug discovery due to their structural mimicry of purine nucleobases. This biomimicry allows selective interaction with enzymes in nucleotide metabolism, such as kinases and methyltransferases. For instance, triazolo[4,5-d]pyrimidine derivatives have shown potent inhibition of lysine-specific demethylase 1 (LSD1), an epigenetic target in oncology, with compound 27 from Li et al.’s study achieving an IC50 of 0.564 μM. The 3-chlorobenzyl substitution in the subject compound likely enhances target binding through hydrophobic interactions, while the 4-ethoxyphenyl-oxadiazole moiety may improve solubility and metabolic stability.

Recent work highlights triazolopyrimidines’ modularity for multi-target engagement. By appending pharmacophores like the 1,2,4-oxadiazole ring—a bioisostere for ester and amide groups—researchers can fine-tune physicochemical properties while maintaining target affinity. This strategy is evident in the antiplatelet agent IIh, where a 1,2,4-oxadiazole-containing 8-azapurine derivative exhibited 4-fold greater potency than ticagrelor.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-6-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN7O3/c1-2-32-17-8-6-15(7-9-17)20-25-18(33-27-20)12-29-13-24-21-19(22(29)31)26-28-30(21)11-14-4-3-5-16(23)10-14/h3-10,13H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVOBYHILKJLMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one , with CAS number 1207050-58-5 , is a novel hybrid molecule that integrates multiple pharmacophoric elements. This article explores its biological activities, particularly its potential as an anticancer agent and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18ClN7O3C_{22}H_{18}ClN_{7}O_{3} with a molecular weight of 463.9 g/mol . The structure features a triazolo-pyrimidinone core linked to an oxadiazole moiety and a chlorobenzyl group, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC22H18ClN7O3
Molecular Weight463.9 g/mol
CAS Number1207050-58-5

Biological Activity Overview

The biological activity of compounds containing the 1,2,4-oxadiazole and triazole scaffolds has been extensively studied. These compounds have demonstrated a broad spectrum of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The hybridization of the oxadiazole structure with other bioactive moieties has shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Enzymes : Compounds similar to this hybrid have been shown to inhibit key enzymes involved in cancer progression such as thymidylate synthase and histone deacetylases (HDAC) .
  • Cytotoxicity : In vitro studies indicate that derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 92.4μM92.4\mu M against a panel of 11 cancer cell lines .
  • Molecular Docking Studies : Computational studies suggest that this compound may effectively bind to target proteins involved in cancer pathways, enhancing its potential as a therapeutic agent .

Case Study 1: Antitumor Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the 1 and 2 positions significantly enhanced their antitumor activity. The compound in focus was synthesized and tested against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines, showing promising results in inhibiting cell growth .

Research into the mechanism of action revealed that compounds containing the oxadiazole moiety exhibit high specificity for cancer-related targets such as telomerase and HDACs. This specificity is crucial for minimizing side effects typically associated with conventional chemotherapeutics .

Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits growth in various cancer cell lines; targets specific enzymes.
AntimicrobialExhibits broad-spectrum activity against bacteria and fungi.
Anti-inflammatoryReduces inflammation through modulation of key inflammatory pathways.
AntiviralShows potential against viral infections by inhibiting viral replication.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares the target compound with four analogs differing in substituents on the oxadiazole and benzyl groups:

Compound ID Oxadiazole Substituent Benzyl Substituent Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors logP (Predicted)
Target 4-Ethoxyphenyl 3-Chlorobenzyl ~463.8* 0 10 ~3.2
Compound B 4-Methylphenyl 3-Chlorobenzyl ~433.9 0 8 ~2.8
Compound C 4-Chlorophenyl 2-Methylbenzyl ~454.3 0 8 ~3.5
Compound D 3,4-Dimethoxyphenyl 3-Fluorobenzyl 463.4 0 11 ~2.5

*Estimated based on structural similarity to Compound D.

Key Observations:
  • Molecular Weight : The target compound’s ethoxy group increases its molecular weight compared to Compound B (methyl) and Compound C (chloro).
  • H-Bond Acceptors : The ethoxy group contributes two additional acceptors (oxygen atoms) compared to methyl or chloro substituents. Compound D’s dimethoxy group further elevates acceptor count .
  • logP : The 4-chlorophenyl group in Compound C enhances lipophilicity (logP ~3.5), while electron-rich substituents (ethoxy, methoxy) reduce logP due to polarizability .
Structure-Activity Relationships (SAR)
  • Oxadiazole Substituents :
    • Electron-withdrawing groups (e.g., chloro in Compound C) enhance metabolic stability but may reduce solubility .
    • Ethoxy and methoxy groups (target and Compound D) improve water solubility via polar interactions but may limit membrane permeability .
  • Benzyl Group Modifications :
    • Fluorine in Compound D enhances bioavailability via reduced metabolic degradation .
    • 3-Chlorobenzyl (target) balances lipophilicity and steric effects for target engagement .
Pharmacokinetic Predictions
  • SwissADME analysis of analogs (e.g., Compound B vs. celecoxib) suggests triazolopyrimidinones generally exhibit moderate gastrointestinal absorption and CYP450-mediated metabolism .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound and its analogs?

The synthesis typically involves multi-step heterocyclic chemistry, including cyclocondensation, nucleophilic substitution, and coupling reactions. Key steps include:

  • Oxadiazole ring formation : Reaction of amidoximes with carboxylic acid derivatives under dehydrating conditions, as seen in analogs containing 1,2,4-oxadiazole moieties .
  • Triazolopyrimidine core assembly : Cyclization of substituted pyrimidines with azides or via Huisgen cycloaddition for triazole ring formation .
  • Functionalization : Alkylation or benzylation at specific positions using reagents like 3-chlorobenzyl chloride .
    Purification often employs column chromatography, and intermediates are characterized by NMR and mass spectrometry .

Q. How is the molecular structure of the compound confirmed experimentally?

  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond angles. Software like SHELXL (part of the SHELX suite) is widely used for refinement .
  • Spectroscopic methods :
    • NMR : 1H^1H, 13C^{13}C, and 2D experiments (e.g., COSY, HSQC) resolve substituent positions and confirm regioselectivity .
    • IR and MS : Validate functional groups (e.g., carbonyls, oxadiazoles) and molecular weight .

Q. What in vitro assays are recommended for initial pharmacological screening?

  • Enzyme inhibition assays : Target-specific enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts .
  • Antiplatelet activity : Measured via platelet aggregation assays using ADP or collagen as agonists, as seen in triazolopyrimidine analogs .
  • Cytotoxicity screening : Cell viability assays (e.g., MTT) against cancer cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Parameter screening : Use Design of Experiments (DoE) to test variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., oxadiazole formation) while improving yield .
  • Protecting group strategies : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to prevent side reactions during functionalization .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Reproducibility checks : Validate assay protocols using positive controls (e.g., celecoxib for COX-2 inhibition) and standardized cell lines .
  • Structural validation : Re-analyze compound purity via HPLC and confirm stereochemistry via X-ray crystallography to rule out isomer-driven discrepancies .
  • Meta-analysis : Compare pharmacokinetic data (e.g., logP, solubility) using tools like SwissADME to identify bioavailability-related inconsistencies .

Q. How can computational methods predict physicochemical properties and guide SAR studies?

  • Molecular docking : Predict binding modes to target proteins (e.g., kinases) using AutoDock or Schrödinger Suite. Triazolopyrimidine analogs show affinity for ATP-binding pockets .
  • QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters with bioactivity to optimize substituents .
  • ADMET prediction : Tools like SwissADME estimate logP, BBB permeability, and CYP450 interactions, prioritizing derivatives with drug-like properties .

Methodological Considerations

  • Crystallography challenges : For poorly diffracting crystals, use synchrotron radiation or cryocooling to enhance data quality .
  • Data interpretation : Cross-validate NMR assignments with computational chemical shift predictions (e.g., ACD/Labs) to avoid misassignment .
  • Biological assays : Include counter-screens against related off-target enzymes to assess selectivity .

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